molecular formula C19H20N2 B176279 14,15-Didehydrovincamenine CAS No. 112219-48-4

14,15-Didehydrovincamenine

Cat. No.: B176279
CAS No.: 112219-48-4
M. Wt: 276.4 g/mol
InChI Key: YGQJAUFBGGXCPP-MOPGFXCFSA-N
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Description

14,15-Didehydrovincamenine is a natural alkaloid compound derived from the plant species Vinca minorThe compound has a molecular formula of C19H20N2 and a molecular weight of 276.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-Didehydrovincamenine typically involves the use of tabersonine as a starting material. The process includes several key steps such as Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements/annulation reactions, and Michael-like alkylation . These methods are designed to construct the complex pentacyclic scaffold characteristic of Vinca alkaloids.

Industrial Production Methods

Industrial production of this compound often relies on semi-synthetic approaches, utilizing naturally occurring precursors like tabersonine. The process involves extraction, purification, and chemical modification to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

14,15-Didehydrovincamenine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

14,15-Didehydrovincamenine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex alkaloids.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of 14,15-Didehydrovincamenine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may also influence blood flow and vascular function, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14,15-Didehydrovincamenine is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-7,9-10,13,18H,2,8,11-12H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJAUFBGGXCPP-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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